Propanamide, 3-(hexyloxy)-N,N-dimethyl-
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Overview
Description
Propanamide, 3-(hexyloxy)-N,N-dimethyl- is an organic compound that belongs to the class of amides. This compound is characterized by the presence of a propanamide backbone with a hexyloxy group and two N,N-dimethyl groups attached to the nitrogen atom. It is a derivative of propanamide, which is the amide of propanoic acid.
Preparation Methods
The synthesis of Propanamide, 3-(hexyloxy)-N,N-dimethyl- can be achieved through various synthetic routes. One common method involves the reaction of propanoic acid with hexanol in the presence of a dehydrating agent to form the hexyloxy group. This intermediate is then reacted with dimethylamine to introduce the N,N-dimethyl groups. The reaction conditions typically involve the use of a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to optimize yield and purity. The use of advanced purification techniques such as distillation and recrystallization ensures the final product meets the required specifications.
Chemical Reactions Analysis
Propanamide, 3-(hexyloxy)-N,N-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the hexyloxy group, where nucleophiles such as halides can replace the hexyloxy group to form different derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Propanamide, 3-(hexyloxy)-N,N-dimethyl- has various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in organic reactions.
Biology: This compound can be used in studies involving enzyme inhibition and protein interactions due to its amide functionality.
Medicine: Research into its potential therapeutic applications includes its use as a precursor for drug development and as a model compound for studying amide-based drug interactions.
Industry: It is utilized in the production of specialty chemicals and as a component in formulations for coatings and adhesives.
Mechanism of Action
The mechanism of action of Propanamide, 3-(hexyloxy)-N,N-dimethyl- involves its interaction with molecular targets such as enzymes and receptors. The amide group can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The hexyloxy group provides hydrophobic interactions, enhancing the compound’s binding affinity to specific targets. The N,N-dimethyl groups contribute to the compound’s overall stability and solubility in various solvents.
Comparison with Similar Compounds
Propanamide, 3-(hexyloxy)-N,N-dimethyl- can be compared with other similar compounds such as:
Propanamide: The parent compound without the hexyloxy and N,N-dimethyl groups.
N,N-Dimethylpropanamide: A derivative with only the N,N-dimethyl groups attached.
Hexyloxypropanamide: A derivative with only the hexyloxy group attached.
The uniqueness of Propanamide, 3-(hexyloxy)-N,N-dimethyl- lies in the combination of the hexyloxy and N,N-dimethyl groups, which provide distinct chemical and physical properties compared to its analogs. This combination enhances its solubility, stability, and reactivity, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
845544-40-3 |
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Molecular Formula |
C11H23NO2 |
Molecular Weight |
201.31 g/mol |
IUPAC Name |
3-hexoxy-N,N-dimethylpropanamide |
InChI |
InChI=1S/C11H23NO2/c1-4-5-6-7-9-14-10-8-11(13)12(2)3/h4-10H2,1-3H3 |
InChI Key |
JSDRBSSKALZMGH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOCCC(=O)N(C)C |
Origin of Product |
United States |
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